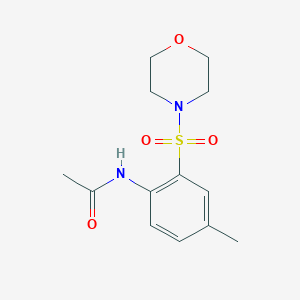

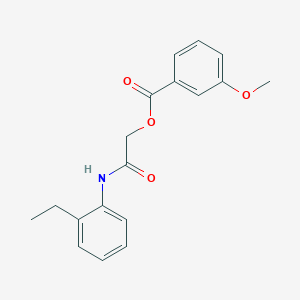

5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

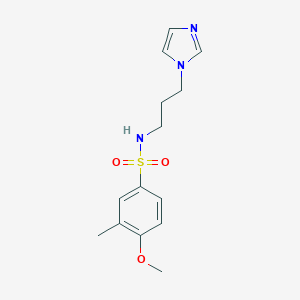

5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide, also known as BPPB, is a sulfonamide compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. BPPB is a selective antagonist of the P2X7 receptor, a protein that plays a crucial role in the regulation of immune responses and inflammation.

Aplicaciones Científicas De Investigación

5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide has been primarily studied for its potential use in the treatment of neurological disorders such as chronic pain, epilepsy, and neurodegenerative diseases. The P2X7 receptor has been implicated in the pathogenesis of these disorders, and 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide has been shown to effectively block its activity in animal models. Additionally, 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide has been investigated for its anti-inflammatory properties, as the P2X7 receptor is involved in the release of pro-inflammatory cytokines.

Mecanismo De Acción

5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When activated, the P2X7 receptor allows the influx of calcium ions into the cell, leading to the release of pro-inflammatory cytokines and other signaling molecules. 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide binds to the P2X7 receptor and prevents its activation, thereby reducing the release of these signaling molecules.

Biochemical and Physiological Effects:

5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects in animal models. Studies have demonstrated that 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide can reduce pain sensitivity, improve cognitive function, and protect against neurodegeneration. Additionally, 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide has been shown to reduce inflammation in models of arthritis and colitis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide in laboratory experiments is its selectivity for the P2X7 receptor, which allows for more precise manipulation of signaling pathways. Additionally, 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide has been shown to have a good safety profile in animal models, with no significant adverse effects observed at therapeutic doses. However, one limitation of using 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanisms of action of 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide and its effects on various signaling pathways. Finally, there is a need for more extensive preclinical and clinical trials to determine the safety and efficacy of 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide as a potential therapeutic agent for neurological disorders and inflammation.

In conclusion, 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide is a sulfonamide compound that has shown promise in scientific research for its potential applications in the treatment of neurological disorders and inflammation. Its selectivity for the P2X7 receptor and good safety profile make it a valuable tool for laboratory experiments, and further research is needed to fully understand its mechanisms of action and potential therapeutic uses.

Métodos De Síntesis

The synthesis of 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide involves a series of chemical reactions starting from 4-bromo-2-nitrophenol. The nitro group is reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with propylamine and propyl alcohol to form the propylamino and propoxy groups, respectively. Finally, the sulfonamide group is introduced using sulfamic acid. The overall yield of this synthesis method is approximately 30%.

Propiedades

Fórmula molecular |

C12H18BrNO3S |

|---|---|

Peso molecular |

336.25 g/mol |

Nombre IUPAC |

5-bromo-2-propoxy-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C12H18BrNO3S/c1-3-7-14-18(15,16)12-9-10(13)5-6-11(12)17-8-4-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |

Clave InChI |

AAVBPRGOCVEMDA-UHFFFAOYSA-N |

SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OCCC |

SMILES canónico |

CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]](/img/structure/B275156.png)

![3-benzyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275165.png)

![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)

![4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275181.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)